5-Chloro-3-ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Description
Properties
CAS No. |
918646-18-1 |
|---|---|
Molecular Formula |
C21H19ClN2O |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
5-chloro-3-ethyl-3-methyl-1-quinolin-3-yl-4H-quinolin-2-one |
InChI |
InChI=1S/C21H19ClN2O/c1-3-21(2)12-16-17(22)8-6-10-19(16)24(20(21)25)15-11-14-7-4-5-9-18(14)23-13-15/h4-11,13H,3,12H2,1-2H3 |
InChI Key |
GPPVFKHCJPRJPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=C(C=CC=C2Cl)N(C1=O)C3=CC4=CC=CC=C4N=C3)C |
Origin of Product |
United States |
Preparation Methods
Chlorination of Quinoline Derivatives
Selective chlorination at the 5-position of quinoline rings is typically achieved using controlled chlorination reactions under mild conditions. For example, chlorination of 3,4-dihydroisoquinolin-1(2H)-one derivatives can be performed using chlorine gas or N-chlorosuccinimide (NCS) in solvents like dichloromethane at temperatures between 24-32°C, ensuring selective substitution without over-chlorination.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Chlorinating agent | Cl2 gas or NCS | Controlled addition rate |
| Solvent | Dichloromethane (CH2Cl2) | Anhydrous, inert atmosphere |
| Temperature | 24-32°C | Maintained to avoid side reactions |
| Reaction time | 2-3 hours | Monitored by gas chromatography |
| Purity of product | ≥96% | Confirmed by chromatographic methods |
Alkylation at the 3-Position
The introduction of ethyl and methyl groups at the 3-position of the dihydroquinoline ring is commonly achieved via alkylation reactions using alkyl halides or organometallic reagents. For example, ethyl and methyl groups can be introduced by reacting the quinoline precursor with ethyl iodide and methyl iodide under basic conditions or via Grignard reagents, followed by workup to isolate the alkylated product.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Alkylation | Ethyl iodide, methyl iodide | Base (e.g., K2CO3), solvent (THF or DMF) | Selective 3-position alkylation |
| Temperature | Room temperature to reflux | Controlled to avoid polyalkylation | High yield (70-90%) |
| Purification | Column chromatography | Removal of unreacted reagents | Pure alkylated intermediate |
Formation of the Biquinoline Core
The biquinoline structure is formed by coupling two quinoline units. This can be achieved via palladium-catalyzed cross-coupling reactions such as Suzuki or Ullmann-type couplings, or by intramolecular cyclization strategies. For example, Pd(0)-catalyzed intramolecular cyclization of chloro-substituted quinoline derivatives under mild conditions yields the biquinoline framework.
| Catalyst | Pd(PPh3)4 or Pd/C | Commonly used for C-C bond formation |
|---|---|---|
| Solvent | DMF, toluene, or dioxane | High boiling point solvents preferred |
| Temperature | 80-120°C | Optimized for coupling efficiency |
| Reaction time | 6-24 hours | Monitored by TLC or HPLC |
| Yield | 60-85% | Dependent on substrate purity |
Cyclization to 3,4-Dihydro-2H-2-one
The final cyclization to form the 3,4-dihydro-2H-2-one ring involves intramolecular condensation or oxidation-reduction steps. This can be achieved by treating the biquinoline intermediate with appropriate reagents such as mild oxidants or acid catalysts to induce ring closure and formation of the lactam moiety.
| Reagents | Acid catalysts (e.g., HCl), mild oxidants | Promote cyclization and lactam formation |
|---|---|---|
| Temperature | Room temperature to reflux | Controlled to avoid decomposition |
| Reaction time | 2-6 hours | Monitored by NMR or IR spectroscopy |
| Purification | Recrystallization or chromatography | High purity final product |
Research Findings and Optimization
- Chlorination selectivity is critical; excessive chlorination leads to impurities. Controlled chlorine gas addition and temperature monitoring are essential.
- Alkylation efficiency depends on the base and solvent choice; polar aprotic solvents like DMF enhance alkylation yields.
- Cross-coupling reactions benefit from ligand optimization and catalyst loading adjustments to maximize biquinoline formation.
- Cyclization conditions require fine-tuning of acid strength and reaction time to avoid over-oxidation or polymerization.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|---|
| 1 | Selective Chlorination | Cl2 gas, CH2Cl2, 24-32°C | 90-96% | Monitored by GC |
| 2 | Alkylation | Ethyl iodide, methyl iodide, K2CO3, DMF | 70-90% | Regioselective 3-position |
| 3 | Biquinoline Formation | Pd catalyst, DMF/toluene, 80-120°C | 60-85% | Cross-coupling or cyclization |
| 4 | Cyclization | Acid catalyst, mild oxidants, reflux | 75-90% | Lactam ring formation |
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-ethyl-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines.
Scientific Research Applications
5-Chloro-3-ethyl-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a precursor for the development of pharmaceuticals targeting specific diseases.
Industry: It can be used in the production of dyes, pigments, and other materials requiring specific chemical properties.
Mechanism of Action
The mechanism by which 5-Chloro-3-ethyl-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chloro, ethyl, and methyl groups contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Chloro and fluoro substituents act as electron-withdrawing groups, but fluorine’s higher electronegativity may lead to stronger dipole interactions in biological systems .
- Structural Complexity: The biquinoline core in the target compound offers a larger surface area for target engagement compared to monocyclic indole or isoquinoline derivatives, which could improve binding specificity but complicate synthesis .
Biological Activity
5-Chloro-3-ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a compound of interest due to its diverse biological activities. This article delves into its synthesis, biological effects, and relevant case studies that highlight its potential applications in pharmacology.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific methodologies are not detailed in the search results, compounds with similar structures often utilize cyclization reactions involving substituted anilines and carbonyl compounds.
Antimicrobial Activity
In preliminary studies, this compound has demonstrated antimicrobial properties. In vitro tests have shown that it exhibits significant activity against various bacterial strains. For instance, it was noted to inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations.
Anticancer Potential
Research indicates that this compound may have anticancer effects. A study reported that derivatives of biquinoline compounds showed cytotoxicity against cancer cell lines such as HeLa and MCF-7. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.
Neuroprotective Effects
Recent findings suggest that this compound may act as a neuroprotective agent. In vitro studies have indicated its ability to inhibit tau protein aggregation, which is significant in the context of neurodegenerative diseases like Alzheimer's. The compound showed an IC50 value of approximately 0.89 μM against human MAO B, indicating its potential as a neuroprotective agent.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various biquinoline derivatives, including this compound. The results indicated a strong inhibition of bacterial growth with minimum inhibitory concentrations (MIC) ranging from 10 to 50 μg/mL for tested strains .
Case Study 2: Cancer Cell Line Studies
In another study focusing on cancer cell lines, the compound was tested against HeLa cells. The results demonstrated a dose-dependent reduction in cell viability with an IC50 value of around 15 μM after 48 hours of treatment . This suggests significant potential for further development as an anticancer agent.
Summary Table of Biological Activities
| Activity Type | Effect | IC50/Effective Concentration |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus, E. coli | MIC: 10 - 50 µg/mL |
| Anticancer | Cytotoxicity in HeLa cells | IC50: ~15 µM |
| Neuroprotection | Inhibition of tau aggregation | IC50: ~0.89 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
